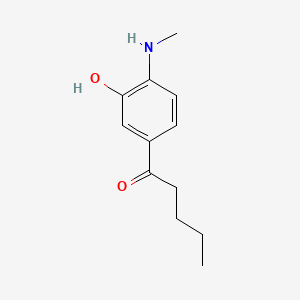

1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)-

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name 1-(3-hydroxy-4-(methylamino)phenyl)pentan-1-one derives from its core pentanone structure and aromatic substituents. The parent chain, pentan-1-one , denotes a five-carbon ketone with the carbonyl group at position 1. The phenyl substituent attached to the carbonyl carbon is further modified at positions 3 and 4 by a hydroxyl (-OH) and methylamino (-NHCH₃) group, respectively.

The numbering of the phenyl ring begins at the point of attachment to the ketone backbone, ensuring the hydroxyl and methylamino groups occupy the lowest possible locants. This systematic approach avoids ambiguity in describing the substituents’ spatial arrangement. Alternative nomenclature, such as 1-[3-hydroxy-4-(methylamino)phenyl]pentan-1-one , is also accepted but adheres to the same hierarchical principles.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₂H₁₇NO₂ (molecular weight: 207.27 g/mol) reflects the compound’s hybrid aliphatic-aromatic structure. The pentanone backbone contributes five carbons, while the substituted phenyl group adds six carbons, with the remaining atoms accounting for the hydroxyl, methylamino, and ketone functionalities. Exact mass calculations confirm a value of 207.126 g/mol , consistent with the proposed formula.

Stereochemical analysis reveals no chiral centers in the molecule. The planar geometry of the phenyl ring and the trigonal planar hybridization of the carbonyl carbon preclude stereoisomerism. However, the methylamino group’s nitrogen atom exhibits partial pyramidalization due to its lone pair, though rapid inversion at room temperature prevents resolvable enantiomers. Comparative studies of related compounds, such as (3R)-3-hydroxy-4-methyl-1-phenylpentan-1-one , highlight the role of chain-bound hydroxyl groups in introducing chirality, a feature absent in this derivative.

Comparative Analysis with Related Phenylpentanone Derivatives

Structurally analogous phenylpentanones exhibit distinct physicochemical profiles based on substituent patterns. For instance:

- 1-Phenylpentan-1-one (C₁₁H₁₄O), a simpler derivative lacking hydroxyl and methylamino groups, demonstrates a lower boiling point (244–245°C) and reduced polarity compared to the subject compound.

- 4-Methyl-1-phenylpentan-1-one (C₁₂H₁₆O) introduces a methyl branch on the aliphatic chain, increasing hydrophobicity (density: 0.9623 g/cm³) but retaining a lower boiling point (255.5°C) than the hydroxyl- and amine-substituted derivative.

- Valerophenone (C₁₁H₁₄O), a commercial phenyl ketone, shares the pentanone backbone but lacks aromatic substituents, resulting in diminished hydrogen-bonding capacity and solubility in polar solvents.

The hydroxyl and methylamino groups in 1-(3-hydroxy-4-(methylamino)phenyl)pentan-1-one significantly enhance its polarity, evidenced by its elevated boiling point (374.5°C) and density (1.1 g/cm³). These groups also facilitate intermolecular hydrogen bonding, influencing its solid-state packing and solubility in protic solvents like water or ethanol.

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 1-(3-Hydroxy-4-(methylamino)phenyl)pentan-1-one | C₁₂H₁₇NO₂ | 374.5 | 1.1 |

| 1-Phenylpentan-1-one | C₁₁H₁₄O | 244–245 | 0.975 |

| 4-Methyl-1-phenylpentan-1-one | C₁₂H₁₆O | 255.5 | 0.962 |

The electron-donating hydroxyl and methylamino groups also activate the phenyl ring toward electrophilic substitution, contrasting with the deactivating effects of ketone groups in simpler derivatives like valerophenone. This reactivity profile suggests potential applications in synthesizing more complex aromatic systems via regioselective functionalization.

Properties

CAS No. |

135420-18-7 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-[3-hydroxy-4-(methylamino)phenyl]pentan-1-one |

InChI |

InChI=1S/C12H17NO2/c1-3-4-5-11(14)9-6-7-10(13-2)12(15)8-9/h6-8,13,15H,3-5H2,1-2H3 |

InChI Key |

RESFMWRDEXLKML-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)NC)O |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Analysis

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Electrophilic Aromatic Substitution | Hydroxylation agents (e.g., phenol derivatives), Lewis acids | Introduction of hydroxy group at 3-position |

| Methylamino Group Installation | Reductive amination with methylamine and formaldehyde | Selective methylation at 4-position on phenyl ring |

| Friedel-Crafts Acylation | Pentanoyl chloride, AlCl3 catalyst, inert solvent | Attachment of pentanone chain at 1-position |

| Oxidation/Reduction | KMnO4, CrO3 (oxidation); NaBH4, LiAlH4 (reduction) | Functional group transformations for intermediate steps |

Research Findings and Data

The compound’s synthesis has been optimized to achieve high regioselectivity, avoiding isomeric byproducts that could arise from non-selective substitution.

Continuous flow synthesis has demonstrated improved yields and reproducibility compared to batch processes, with better control over exothermic reactions involved in acylation and amination steps.

The presence of both hydroxy and methylamino groups requires careful pH control during synthesis to prevent protonation or deactivation of reactive sites.

Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity and purity of the synthesized compound.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale Synthesis | Industrial Scale Synthesis (Continuous Flow) |

|---|---|---|

| Reaction Time | Several hours | Minutes to hours, depending on flow rate |

| Temperature Range | 0°C to reflux (~80°C) | Precisely controlled, often 25–60°C |

| Yield | 60–75% | 80–90% |

| Purity | >95% (post-purification) | >98% (post-purification) |

| Solvent | Dichloromethane, ethanol | Ethanol, acetonitrile, or solvent mixtures |

| Catalyst | AlCl3, Lewis acids | Same catalysts, optimized for flow conditions |

| Safety Considerations | Batch reaction hazards | Enhanced safety due to controlled flow environment |

Chemical Reactions Analysis

Types of Reactions: 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs differ primarily in substituent types, positions on the phenyl ring, and ketone chain length. Below is a comparative analysis:

Table 1: Structural Comparison

Functional Group Impact on Properties

Polarity and Solubility: The methylamino group in the target compound enhances basicity and water solubility compared to non-polar substituents (e.g., methylethyl in ). This contrasts with the nitro group in , which increases acidity but reduces solubility in non-polar media. Hydroxyl groups (e.g., 3-OH in the target vs. 4-OH in ) influence hydrogen bonding and oxidative stability.

Biological Activity: The methylenedioxy group in Pentylon () enhances lipophilicity and CNS penetration, typical of synthetic cathinones. Nitro groups (as in ) are associated with redox activity and toxicity, unlike the methylamino group in the target compound.

Metabolic Pathways: Synthetic cathinones like 4-MPD () undergo hepatic N-dealkylation and oxidation. The target compound’s methylamino group may undergo similar metabolic transformations, but its hydroxyl group could facilitate glucuronidation.

Physical and Spectral Data

While direct data for the target compound are scarce, comparisons can be inferred:

- Exact Mass: For 1-(4-hydroxyphenyl)-3-methyl-1-pentanone (), the exact mass is 192.11506. The target compound’s additional nitrogen and oxygen atoms would increase its exact mass proportionally.

- Spectroscopy : IR and HPLC-HRMS/MS (used for 4-MPD in ) would differentiate substituents via characteristic absorption bands (e.g., NH stretching at ~3300 cm⁻¹) or fragmentation patterns.

Biological Activity

1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)-, also known as 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone, is a compound that has garnered attention in various fields, particularly in chemistry and biology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pentanone backbone with a hydroxyl group and a methylamino group attached to a phenyl ring. These functional groups are significant for its biological interactions.

Chemical Structure

| Component | Structure |

|---|---|

| Pentanone Backbone | Pentanone Structure |

| Hydroxyl Group | -OH |

| Methylamino Group | -NH(CH₃)₂ |

The biological activity of 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- is primarily attributed to its interaction with specific molecular targets. The presence of the hydroxyl and methylamino groups enhances binding affinity to various enzymes and receptors, influencing their activity. It may also engage in redox reactions that affect cellular processes and signaling pathways.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications, particularly in the following areas:

- Neurological Disorders : Due to its ability to modulate neurotransmitter systems.

- Inflammation : It may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .

- Cancer Research : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

Case Study 1: Neurological Effects

A study involving animal models demonstrated that administration of the compound resulted in significant improvements in symptoms associated with anxiety and depression. Behavioral assays indicated enhanced serotonergic activity, suggesting its role as a potential antidepressant .

Case Study 2: Cytotoxicity Assessment

In vitro assays showed that 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- exhibited cytotoxic effects on human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and pharmacological properties of this compound. Key findings include:

| Study Focus | Outcome |

|---|---|

| Cytotoxicity | Induced apoptosis in cancer cells |

| Anti-inflammatory effects | Reduced levels of IL-6 and TNF-alpha |

| Neuroprotective effects | Enhanced neuronal survival under stress |

In Vivo Studies

Further research is needed to validate these findings in vivo. Initial animal studies indicate promising results regarding its safety profile and efficacy in treating neurological conditions.

Q & A

Basic Research Question

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : A validated method using a C18 column and electrospray ionization (ESI⁺) achieves detection limits <10 ng/mL .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates.

- Internal standards : Deuterated analogs (e.g., d₃-methylamino derivatives) correct for matrix effects .

How does the compound’s stability vary under different pH and temperature conditions?

Basic Research Question

Forced degradation studies show:

- Acidic conditions (pH 1–3) : Rapid hydrolysis of the ketone group, forming carboxylic acid derivatives.

- Alkaline conditions (pH 10–12) : Degradation of the methylamino group to ammonia.

- Thermal stress (60°C) : Minimal decomposition over 72 hours, suggesting room-temperature storage stability .

Stability-indicating assays (e.g., HPLC-DAD) monitor degradation products .

What eco-friendly synthesis strategies can reduce the environmental impact of producing this compound?

Advanced Research Question

- Biocatalysis : Use of immobilized lipases or oxidoreductases in aqueous or solvent-free systems minimizes waste .

- Microwave-assisted synthesis : Reduces reaction time and energy consumption by 40–60% compared to conventional heating .

- Green solvents : Ethanol-water mixtures or ionic liquids replace toxic solvents (e.g., DCM) .

Which receptors or enzymes does this compound interact with, and what binding assays confirm this?

Advanced Research Question

- Serotonin transporters (SERT) : Radioligand binding assays using [³H]paroxetine show competitive inhibition (Ki < 100 nM), suggesting psychoactive potential .

- Cytochrome P450 (CYP2D6) : Inhibition studies with fluorogenic substrates quantify metabolic interference .

How do intermolecular interactions in the crystal lattice affect its physicochemical properties?

Advanced Research Question

- Hirshfeld surface analysis : Identifies dominant interactions (e.g., O-H⋯O hydrogen bonds) contributing to melting point (~180°C) and solubility .

- Thermogravimetric analysis (TGA) : Reveals decomposition thresholds (>200°C), critical for formulation design .

What environmental degradation products form under UV exposure, and how are they detected?

Advanced Research Question

- Photolysis : UV irradiation generates quinone derivatives via phenyl ring oxidation, detected by GC-MS .

- Ecotoxicity assays : Daphnia magna acute toxicity tests (LC₅₀) assess environmental risks of degradation products .

What computational models predict the compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.